molecular formula C17H16N2O2S2 B2927492 3-(2-{[2,3'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-phenylurea CAS No. 2319724-19-9

3-(2-{[2,3'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-phenylurea

Cat. No.: B2927492
CAS No.: 2319724-19-9
M. Wt: 344.45
InChI Key: GFYLHYJBPOPGPN-UHFFFAOYSA-N
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Description

3-(2-{[2,3’-Bithiophene]-5-yl}-2-hydroxyethyl)-1-phenylurea is a complex organic compound that features a unique structure combining bithiophene and phenylurea moieties. This compound is of significant interest due to its potential applications in various fields, including organic electronics, medicinal chemistry, and materials science. The presence of the bithiophene unit imparts unique electronic properties, making it a valuable component in the development of advanced materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-{[2,3’-Bithiophene]-5-yl}-2-hydroxyethyl)-1-phenylurea typically involves multiple steps, starting with the preparation of the bithiophene derivative. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction employs palladium catalysts and boron reagents to couple bithiophene with other organic molecules .

Another approach involves the bromination of 2,2’-bithiophene followed by further functionalization to introduce the hydroxyethyl and phenylurea groups . The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like palladium(II) acetate.

Industrial Production Methods

Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(2-{[2,3’-Bithiophene]-5-yl}-2-hydroxyethyl)-1-phenylurea can undergo various chemical reactions, including:

    Oxidation: The bithiophene unit can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as converting the phenylurea moiety to an amine.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions often involve the use of strong acids or bases, depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions include various oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups attached to the aromatic rings.

Mechanism of Action

The mechanism of action of 3-(2-{[2,3’-Bithiophene]-5-yl}-2-hydroxyethyl)-1-phenylurea involves its interaction with specific molecular targets. The bithiophene unit can engage in π-π stacking interactions with aromatic residues in proteins, while the phenylurea moiety can form hydrogen bonds with amino acid side chains . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-{[2,3’-Bithiophene]-5-yl}-2-hydroxyethyl)-1-phenylurea stands out due to the combination of the bithiophene and phenylurea units, which impart unique electronic and chemical properties

Properties

IUPAC Name

1-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S2/c20-14(10-18-17(21)19-13-4-2-1-3-5-13)16-7-6-15(23-16)12-8-9-22-11-12/h1-9,11,14,20H,10H2,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFYLHYJBPOPGPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NCC(C2=CC=C(S2)C3=CSC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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